molecular formula C22H19ClN4O2S B3397639 2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE CAS No. 1021220-49-4

2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Cat. No.: B3397639
CAS No.: 1021220-49-4
M. Wt: 438.9 g/mol
InChI Key: ZYPLWKABKAAHLQ-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-chlorophenyl group at position 2 of the heterocyclic core and a sulfanyl-linked acetamide moiety. Pyrazolo-pyrazine scaffolds are structurally analogous to purines, enabling interactions with biological targets such as kinases or enzymes involved in nucleotide metabolism . The compound’s synthesis likely involves coupling a pyrazolo[1,5-a]pyrazine intermediate with a functionalized α-chloroacetamide precursor, as seen in analogous reactions for pyrazolo-pyrimidine derivatives .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-29-18-8-2-15(3-9-18)13-25-21(28)14-30-22-20-12-19(26-27(20)11-10-24-22)16-4-6-17(23)7-5-16/h2-12H,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPLWKABKAAHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction, where sulfur-containing reagents are used.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an amidation reaction, using acylating agents and appropriate bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Halogenated reagents, catalysts like palladium or copper, and solvents such as dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Studies have indicated that compounds with a pyrazolo[1,5-a]pyrazine scaffold can exhibit significant anticancer properties. Research has focused on their ability to inhibit specific kinases involved in cancer progression, making them potential candidates for targeted cancer therapies.
  • Neurological Disorders :
    • The compound's structure suggests it may interact with neurotransmitter systems, potentially offering therapeutic effects in treating conditions such as depression and anxiety. Its ability to cross the blood-brain barrier could enhance its efficacy in neurological applications.
  • Antimicrobial Properties :
    • Preliminary studies have shown that similar compounds exhibit antimicrobial activity against various pathogens. The sulfanyl group may play a critical role in enhancing this activity by interacting with bacterial cell membranes.

Chemical Biology

  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes, which can be crucial in drug development processes. For instance, inhibition of certain proteases or kinases can lead to therapeutic benefits in various diseases.
  • Bioconjugation :
    • The functional groups present allow for bioconjugation with other biomolecules, facilitating the development of targeted drug delivery systems.

Case Studies

  • Case Study 1: Anticancer Research
    • In vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrazine significantly inhibited tumor cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction via caspase activation.
  • Case Study 2: Neuropharmacology
    • Animal models treated with similar compounds showed reduced anxiety-like behaviors in behavioral assays, suggesting potential applications in anxiety disorders.
  • Case Study 3: Antimicrobial Efficacy
    • A recent study reported that a related compound exhibited bactericidal activity against Staphylococcus aureus strains, highlighting the importance of structural modifications for enhancing antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Modulate Receptors: Interact with cellular receptors, altering their signaling pathways and leading to changes in cellular functions.

    Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenyl group at the pyrazolo core is conserved in multiple analogs, suggesting its role in π-π stacking or hydrophobic interactions .
  • N-Substituents on the acetamide (e.g., 4-methoxybenzyl vs. 3-(methylsulfanyl)phenyl) modulate solubility and target affinity. Methoxy groups enhance polarity, while methylsulfanyl increases lipophilicity .
  • Core modifications (e.g., benzothiazole in vs. pyrazolo-pyrazine) alter electronic properties and binding specificity.

Physicochemical Properties

Property Target Compound N-[3-(Methylsulfanyl)phenyl] Analog Benzothiazole Derivative
Molecular Weight ~450-470 g/mol (estimated) ~460 g/mol (MFCD11995156) ~370 g/mol
Solubility Moderate (polar groups) Low (lipophilic S-Me) Low (CF3 group)
Hydrogen Bonding Sulfanyl and methoxy donors Sulfanyl donor CF3 (no H-bond donors)

Biological Activity

The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}-N-[(4-methoxyphenyl)methyl]acetamide is a novel derivative within the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and overall pharmacological significance.

Chemical Structure and Synthesis

The compound's structure features a pyrazolo[1,5-a]pyrazine core with a chlorophenyl substituent and a methoxyphenyl methyl group. The synthesis typically involves multi-step reactions starting from 4-chlorophenylhydrazine and 2-chloropyrazine, followed by thiol introduction and acylation with phenylacetyl chloride.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine family exhibit significant anticancer and anti-inflammatory activities. The biological activity of 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}-N-[(4-methoxyphenyl)methyl]acetamide can be categorized as follows:

Anticancer Activity

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer progression. For instance, related compounds have demonstrated inhibitory effects on the AKT signaling pathway, which plays a critical role in cell survival and proliferation in various cancers, including glioblastoma .
  • Cell Line Studies : In vitro studies have shown that pyrazolo derivatives can induce apoptosis in cancer cell lines while exhibiting lower cytotoxicity towards non-cancerous cells. For example, compounds similar to this structure have shown IC50 values indicating potent growth inhibition against glioma cell lines .
  • Case Studies : A study on related pyrazolo compounds indicated significant anticancer activity against patient-derived glioblastoma cells, demonstrating their potential as therapeutic agents .

Enzyme Inhibition

  • Enzyme Targets : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibitors are crucial in treating various conditions, including neurodegenerative diseases and infections .
  • Biochemical Assays : In assays involving enzyme inhibition, compounds like 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfany}-N-[(4-methoxyphenyl)methyl]acetamide showed promising results against AChE with potential implications for Alzheimer's disease treatment .

Data Tables

Activity TypeTarget/MechanismReference
AnticancerAKT Pathway Inhibition
AnticancerInduction of Apoptosis
Enzyme InhibitionAcetylcholinesterase (AChE)
Enzyme InhibitionUrease

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Answer:
The synthesis requires precise control of reaction conditions. Key parameters include:

  • Temperature : Exothermic reactions (e.g., sulfanyl group incorporation) may require gradual heating to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are often used to stabilize intermediates, particularly during nucleophilic substitution or thiol coupling steps .
  • Reaction time monitoring : Progress should be tracked via TLC or HPLC to prevent over-reaction, which can lead to byproducts like oxidized sulfides or hydrolyzed amides .
    Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization to isolate the final product .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for verifying substituent positions (e.g., distinguishing pyrazolo[1,5-a]pyrazine ring protons from methoxyphenyl methyl groups) and confirming stereochemistry .
  • Mass spectrometry (HRMS) : High-resolution MS validates the molecular formula, especially for detecting isotopic patterns of chlorine (e.g., 4-chlorophenyl group) .
  • HPLC-PDA : Ensures >95% purity by identifying trace impurities, such as unreacted intermediates or dimerization products .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise due to:

  • Assay variability : Standardize bioactivity assays (e.g., kinase inhibition or cytotoxicity) across labs using positive controls (e.g., staurosporine for kinase studies) and replicate experiments .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to identify substituent-specific effects .
  • Metabolic stability : Assess whether discrepancies stem from differential metabolism (e.g., cytochrome P450-mediated degradation) using liver microsome assays .

Advanced: What mechanistic insights can be gained from studying the sulfanyl group’s reactivity in this compound?

Answer:

  • Nucleophilic substitution : The sulfanyl group’s susceptibility to oxidation (e.g., forming sulfones) or displacement (e.g., with amines) can be probed under varying pH and oxidizing agents (e.g., H2O2H_2O_2) .
  • Metal coordination : Explore interactions with transition metals (e.g., Cu2+^{2+}) via UV-Vis spectroscopy or X-ray crystallography to assess potential catalytic or chelation-driven bioactivity .
  • Computational modeling : DFT studies can predict bond dissociation energies for the C–S bond, informing stability under physiological conditions .

Advanced: How should researchers design experiments to evaluate environmental persistence or degradation pathways of this compound?

Answer:

  • Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 37°C and monitor degradation via LC-MS to identify hydrolysis products (e.g., free thiols or acetamide cleavage) .
  • Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze photoproducts using HRMS and 1H^1H-NMR to map degradation pathways .
  • Microbial degradation : Use soil or wastewater microcosms to assess biodegradation rates and identify microbial metabolites via metagenomic profiling .

Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • Systematic substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 4-chlorophenyl with 4-methylphenyl) and correlate changes with bioactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with the pyrazine ring) .
  • Free-Wilson analysis : Quantify contributions of individual substituents (e.g., methoxy vs. ethoxy groups) to biological activity using regression models .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) between batches be reconciled?

Answer:

  • Solvent effects : Re-run NMR in deuterated solvents with varying polarities (e.g., CDCl3CDCl_3 vs. DMSOd6DMSO-d_6) to assess solvent-induced shift variations .
  • Dynamic effects : Perform variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation of the methoxyphenyl group) .
  • Crystallographic validation : Compare experimental NMR data with X-ray-derived chemical shifts from analogous structures in the Cambridge Structural Database .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-CHLOROPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

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